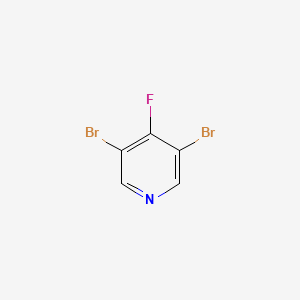

3,5-Dibromo-4-fluoropyridine

説明

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Materials Science

Halogenated pyridine scaffolds are fundamental building blocks in modern organic synthesis and materials science. kubikat.orgnih.gov In medicinal chemistry and agrochemical research, the carbon-halogen (C-Hal) bond is a critical feature. nih.govnsf.gov It allows for a wide range of subsequent bond-forming reactions, which is essential for creating diverse candidate compounds for structure-activity relationship studies. nih.gov Halopyridines are not only key intermediates but are also integral components of many biologically active molecules. nih.govnsf.gov The selective introduction of halogen atoms onto the pyridine ring enables precise molecular editing, facilitating the synthesis of complex pharmaceuticals and agrochemicals. nih.govnih.gov

In materials science, halogenated pyridines are utilized for the fabrication of advanced materials with tailored properties. smolecule.com The presence and type of halogen substituents can tune the optoelectronic properties of organic molecules, making them suitable for applications in organic electronics. smolecule.com Their ability to form stable complexes with metals and other organic molecules expands their utility in catalysis and the development of new materials with improved physical properties. smolecule.com

The functionalization of pyridines, particularly through halogenation, is vital as these heterocycles are prevalent in pharmaceuticals, agrochemicals, and ligands for metal complexes. mountainscholar.org The ability to selectively functionalize the pyridine ring is a long-standing challenge that continues to drive the development of new synthetic methods. mountainscholar.org

Overview of 3,5-Dibromo-4-fluoropyridine within the Landscape of Polyhalogenated Pyridine Chemistry

Within the diverse family of polyhalogenated pyridines, this compound stands out due to its unique substitution pattern. The presence of two bromine atoms and one fluorine atom on the pyridine ring provides a platform for highly selective and versatile chemical transformations. The different halogens exhibit distinct reactivities, allowing for sequential and site-selective modifications.

The bromine atoms at the 3 and 5 positions are particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. smolecule.com These reactions are cornerstones of modern synthetic chemistry for creating carbon-carbon and carbon-nitrogen bonds. The fluorine atom at the 4-position, being less reactive in such cross-coupling reactions, typically remains intact during the initial functionalization steps. nih.gov This differential reactivity allows chemists to first modify the C-Br positions and then potentially target the C-F bond in subsequent transformations, offering a powerful strategy for building complex molecular architectures.

The electronic properties of this compound are also noteworthy. The electron-withdrawing nature of the halogen atoms and the pyridine nitrogen makes the ring electron-deficient. This influences the reactivity of the compound in various reactions, including nucleophilic aromatic substitution.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1214384-54-9 |

| Molecular Formula | C₅H₂Br₂FN |

| Molecular Weight | 254.88 g/mol |

Historical Context and Evolution of Halogenated Pyridine Synthetic Strategies

The synthesis of halogenated pyridines has been a subject of chemical research for over a century. nih.gov Early methods for pyridine halogenation often relied on electrophilic aromatic substitution, which requires harsh conditions like high temperatures and the use of strong Brønsted or Lewis acids. nih.govnsf.gov These conditions are necessary to overcome the inherent electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. nih.govnsf.gov A significant drawback of these classical methods is the frequent formation of regioisomeric mixtures, making the isolation of a specific isomer challenging. nih.govnsf.gov

Another established approach involves metalation-halogenation sequences using strong bases. nih.gov However, to achieve regioselectivity, particularly at the 3-position, these methods often necessitate the presence of a directing group on the pyridine ring. nih.govnsf.gov

Recognizing the limitations of these traditional strategies, the synthetic community has focused on developing more versatile and selective methods. nih.gov In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of functionalized pyridines. However, these often start from pre-halogenated pyridines.

More recent innovations have sought to address the challenge of direct C-H halogenation under milder conditions. One novel strategy involves the temporary opening of the pyridine ring to form acyclic intermediates, such as Zincke imines. nih.govresearchgate.net These ring-opened structures can undergo highly regioselective halogenation under mild conditions before the pyridine ring is reformed. nih.gov This "ring-opening, halogenation, ring-closing" approach represents a significant advancement, allowing for the selective halogenation of a broad range of pyridine precursors, including complex pharmaceutical molecules. nih.govresearchgate.net Another modern approach utilizes designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by halide nucleophiles, offering a two-step strategy for selective halogenation. nih.gov

Structure

3D Structure

特性

IUPAC Name |

3,5-dibromo-4-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLODMVMHEYZOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214384-54-9 | |

| Record name | 3,5-dibromo-4-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dibromo 4 Fluoropyridine and Analogous Halogenated Pyridines

De Novo Synthetic Approaches to Pyridine (B92270) Ring Systems Bearing Halogen Substituents

Constructing the halogenated pyridine core from acyclic precursors, known as de novo synthesis, offers a powerful method for controlling the substitution pattern.

Annulation-Aromatization Cascade Reactions for Fluoropyridine Synthesis

Cascade annulation reactions provide an efficient pathway to construct substituted pyridines. These reactions involve a sequence of intramolecular and intermolecular bond-forming events that proceed in a single pot. For the synthesis of fluorinated pyridines, methods involving the cascade amination and aza-6π-annulation-aromatization of appropriately substituted precursors have been developed. For instance, novel building blocks can be utilized to construct diverse β-pyrimidine-fused tetraarylporphyrins in good yields through such a cascade process. nih.gov Another approach involves the metal-free cascade annulation of isopropene derivatives, which act as C3 synthons, with a nitrogen source like ammonium iodide to form highly substituted pyridines. nih.gov While not exclusively for fluoropyridines, these methods highlight the potential of annulation strategies to create complex heterocyclic systems. A method for synthesizing diversely substituted 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with ammonium acetate. acs.org

Rhodium-Catalyzed C-H Functionalization for Fluoropyridine Scaffolds

Rhodium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex organic molecules, including halogenated pyridines. nih.govmdpi.com This approach allows for the direct formation of carbon-carbon or carbon-heteroatom bonds by activating otherwise inert C-H bonds. A specific Rh(III)-catalyzed C-H functionalization method has been developed for preparing multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This reaction is notable for its high regioselectivity, even with terminal alkynes, and its tolerance of various functional groups on both coupling partners. The reactions are often convenient to perform, sometimes even in the open air. nih.gov

Selective Halogenation Strategies on Pyridine Precursors

Introducing halogens onto a pre-formed pyridine ring is a more common approach. The challenge lies in controlling the position of halogenation, as the pyridine ring's electronic nature dictates its reactivity.

Regioselective Halogenation of Pyridines via Zincke Imine Intermediates

A significant challenge in pyridine chemistry has been the selective functionalization at the 3-position (meta-position) due to the electronic properties of the ring. A novel and effective strategy to overcome this involves the temporary dearomatization of the pyridine ring to form Zincke imine intermediates. researchgate.netchemrxiv.orgnih.gov This process involves a ring-opening, halogenation, and ring-closing sequence. researchgate.netnih.gov The pyridine is first activated and opened to form a reactive acyclic azatriene intermediate. This "Zincke imine" is no longer an electron-deficient aromatic system but a series of polarized alkenes that can undergo highly regioselective halogenation under mild conditions with common halogenating agents like N-halosuccinimides (NCS, NBS, and NIS). chemrxiv.orgnsf.gov Subsequent ring-closure, often promoted by heating with ammonium acetate, regenerates the aromatic pyridine ring, now halogenated at the 3-position. chemrxiv.orgnsf.gov

Experimental and computational studies have shown that the specific halogenating agent can influence the selectivity-determining step of the reaction. researchgate.netnih.gov This methodology has proven to be broadly applicable for the 3-selective halogenation of a diverse range of pyridines and has been successfully applied to the late-stage halogenation of complex pharmaceutical compounds. researchgate.netnih.gov

Table 1: Examples of 3-Halogenation of Pyridines via Zincke Imine Intermediates

| Starting Pyridine | Halogenating Agent | Product | Yield (%) |

| 2-Phenylpyridine | NIS | 2-Phenyl-3-iodopyridine | 92 |

| 2-Phenylpyridine | NBS | 2-Phenyl-3-bromopyridine | 92 |

| 3-Phenylpyridine | NIS, TFA | 3-Phenyl-5-iodopyridine | High |

Data sourced from multiple studies on Zincke imine intermediates. chemrxiv.orgnsf.gov

Electrophilic Bromination and Fluorination Methodologies

Direct electrophilic halogenation of pyridine is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. chemrxiv.orgnih.gov Such reactions often require harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids with elemental halides, and can result in mixtures of regioisomers. chemrxiv.org

For bromination , a common method for preparing aryl bromides is electrophilic aromatic bromination. nih.gov The regioselectivity is often dictated by the substituents already present on the ring, with activating groups directing bromination to the ortho and para positions. nih.gov

For fluorination , direct reaction with elemental fluorine is highly reactive and non-selective. Milder and more selective fluorinating agents have been developed. One approach utilizes a complex of pyridine with bromine trifluoride (Py•BrF3). This reagent reduces the parallel electrophilic bromination that can occur with other bromine-based fluorinating agents. acs.org Another method for the synthesis of 4-fluoropyridine is the Balz-Schiemann reaction, which involves the diazotization of 4-aminopyridine in the presence of tetrafluoroboric acid or hydrogen fluoride, followed by thermal decomposition of the resulting diazonium salt. nii.ac.jp A non-radioactive fluorination of 3-bromo-4-nitropyridine to yield 3-bromo-4-fluoropyridine has been achieved using tetrabutylammonium fluoride (TBAF) in dimethyl sulfoxide (DMSO). chemicalbook.com

Directed Metalation Strategies for Position-Specific Functionalization of Pyridines

Directed metalation is a powerful strategy for the regioselective functionalization of pyridines. znaturforsch.comznaturforsch.com This method involves the deprotonation of a specific C-H bond, facilitated by a directing group, to form an organometallic intermediate, which can then be quenched with an electrophile.

Deprotonation can be achieved using various strong bases, such as lithium amides (e.g., lithium diisopropylamide, LDA) or alkyllithium reagents, typically at low temperatures. znaturforsch.comznaturforsch.com The position of metalation is controlled by a directing group, which coordinates to the lithium base and directs it to an adjacent ortho position. The nature of the substituents on the pyridine ring significantly influences the regioselectivity and rate of the metalation. znaturforsch.com For instance, the direct lithiation of unsubstituted pyridine can lead to a mixture of regioisomers, whereas the metalation of dichloropyridines with LDA can proceed with high regioselectivity. znaturforsch.com

Milder conditions and greater tolerance for various functional groups can be achieved using "ate-bases" with different metals (e.g., Cd, Mg, Zn) or TMP (2,2,6,6-tetramethylpiperidyl) metal reagents. znaturforsch.com An alternative to direct deprotonation is a halogen/metal exchange reaction. This is particularly useful for pyridines that are already halogenated. Organolithium or organomagnesium reagents can selectively replace a halogen atom (typically bromine or iodine) with a metal, creating a nucleophilic center at a specific position that can then react with an electrophile. znaturforsch.comznaturforsch.com This approach has been used to functionalize pyridines at positions that are not easily accessible through direct metalation. nih.govnih.gov

Directed Ortho-Lithiation and Electrophilic Quenching of Halogenated Pyridines

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of pyridine rings. clockss.org This method relies on the use of a directing metalating group (DMG) to guide a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the adjacent position. clockss.orgrsc.org Halogen atoms can serve as effective DMGs, facilitating lithiation at the neighboring carbon. For instance, the treatment of 3-chloro-, 3-fluoro-, and 3-bromopyridine with LDA at low temperatures leads to regioselective lithiation at the ortho-position, which can then be quenched with various electrophiles to yield ortho-disubstituted pyridines. researchgate.net

The choice of the lithium base is crucial to avoid unwanted side reactions, such as addition to the C=N bond of the pyridine ring. clockss.org Hindered bases like LDA and lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed to minimize this issue. clockss.org The reaction conditions, including temperature and solvent, also play a significant role in the outcome of the reaction.

A notable application of this methodology is the metalation of iodopyridines. Lithiation of iodopyridines with LDA at low temperatures has been shown to be ortho-directed by the iodo group. scispace.com This is often followed by a rapid "halogen dance" or ortho-migration of the iodine atom to produce a more stable iodolithiopyridine intermediate. scispace.comacs.org This intermediate can then be trapped with various electrophiles, providing a route to a diverse range of polysubstituted pyridines. scispace.com

The versatility of this approach is demonstrated by the successful lithiation and subsequent electrophilic quenching of various halogenated pyridines, as illustrated in the following table:

| Starting Material | Lithiating Agent | Electrophile | Product | Yield (%) |

| 3-Chloropyridine | LDA | Various | 2-Substituted-3-chloropyridines | 16-96 |

| 3-Fluoropyridine | LDA | Various | 2-Substituted-3-fluoropyridines | - |

| 3-Bromopyridine | LDA | Various | 2-Substituted-3-bromopyridines | - |

| 2-Chloropyridine | LDA | Various | 3-Substituted-2-chloropyridines | - |

| 4-Chloropyridine | LDA | Various | 3-Substituted-4-chloropyridines | - |

| 2-Fluoro-3-iodopyridine | LDA | Various | Polysubstituted Pyridines | High |

| 3-Fluoro-4-iodopyridine | LDA | Various | Polysubstituted Pyridines | High |

| 2-Chloro-3-fluoro-4-iodopyridine | LDA | Various | Polysubstituted Pyridines | High |

| Data sourced from multiple studies demonstrating the broad applicability of directed ortho-lithiation. researchgate.netscispace.com |

Directed Magnesiation and Zincation Approaches for Polyhalogenated Pyridines

While organolithium reagents are highly effective, their strong basicity and nucleophilicity can sometimes lead to compatibility issues with sensitive functional groups. znaturforsch.com Directed magnesiation and zincation offer milder alternatives for the regioselective C-H activation of polyhalogenated pyridines. znaturforsch.comthieme-connect.de

Directed Magnesiation:

The use of magnesium amide bases, particularly those containing the 2,2,6,6-tetramethylpiperidyl (TMP) group, has proven to be highly effective for the directed magnesiation of pyridines. thieme-connect.de Reagents like TMPMgCl·LiCl and TMP₂Mg·2LiCl exhibit enhanced reactivity and solubility, allowing for efficient deprotonation at positions directed by various functional groups, including halogens. thieme-connect.deacs.org For example, 3-bromopyridine can be selectively magnesiated at the C-2 position using TMPMgCl·LiCl. thieme-connect.de

A significant advantage of directed magnesiation is the ability to perform sequential functionalizations. For instance, commercially available 3-bromoquinoline can undergo a C2-deprotonation with TMPMgCl·LiCl, followed by quenching to yield a 2,3-disubstituted quinoline. acs.org Furthermore, the development of toluene-soluble dialkylmagnesium bases like sBu₂Mg allows for mild and regioselective ortho-magnesiations of various aromatic and heterocyclic systems. nih.govrsc.org This reagent can even facilitate double ortho,ortho'-magnesiations by repeating the magnesiation and electrophile trapping sequence. nih.govrsc.org

Directed Zincation:

Directed zincation provides another mild approach for the functionalization of pyridines, offering excellent functional group tolerance. thieme-connect.de The use of TMP-based zinc reagents, such as TMPZnCl·LiCl, allows for the efficient zincation of pyridines bearing various directing groups. thieme-connect.de A key advantage of organozinc intermediates is their stability, which allows for reactions to be carried out at higher temperatures, including under microwave irradiation. thieme-connect.de

The following table summarizes some examples of directed magnesiation and zincation of halogenated pyridines:

| Starting Material | Reagent | Position of Metallation | Subsequent Reaction | Product |

| 3-Bromopyridine | TMPMgCl·LiCl | C-2 | Quenching with electrophile | 2-Substituted-3-bromopyridine |

| 3-Bromoquinoline | TMPMgCl·LiCl | C-2 | Quenching with electrophile | 2-Substituted-3-bromoquinoline |

| 2-Bromopyridine | TMPMgCl·LiCl | C-3 | Quenching with electrophile | 3-Substituted-2-bromopyridine |

| 2,6-Dichloropyridine | TMPMgCl·LiCl | C-3 | Quenching with electrophile | 3-Substituted-2,6-dichloropyridine |

| Functionalized Pyridines | TMPZnCl·LiCl | ortho to directing group | Quenching with electrophile | Functionalized Pyridines |

| This table showcases the regioselectivity of TMP-based magnesium and zinc reagents in the functionalization of halogenated pyridines. thieme-connect.de |

Modern Reaction Platforms in Halogenated Pyridine Synthesis

The synthesis of halogenated pyridines has been significantly advanced by the adoption of modern reaction technologies. Microwave-assisted synthesis and continuous flow chemistry offer numerous advantages over traditional batch methods, including accelerated reaction times, improved yields, and enhanced safety and scalability.

Microwave-Assisted Synthesis of Pyridine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations, including the synthesis of pyridine derivatives. jocpr.com Microwave irradiation can lead to rapid and uniform heating, often resulting in significantly reduced reaction times and improved product yields compared to conventional heating methods. jocpr.comnih.gov

The benefits of microwave heating have been demonstrated in various pyridine syntheses. For example, the synthesis of polysubstituted pyridine derivatives from chalcones and 3-aminobut-2-enenitrile under microwave irradiation at 130-140°C was completed in 10-30 minutes, with yields ranging from 49-90%. jocpr.com In contrast, the conventional heating method required refluxing for 10-16 hours. jocpr.com Similarly, the synthesis of pyrazolo[3,4-b]pyridine derivatives through one-pot multi-component reactions showed shortened reaction times and higher yields when conducted under microwave irradiation compared to conventional heating. nih.govconsensus.apposi.lv

Microwave technology is particularly well-suited for cyclocondensation reactions, which are common in the formation of heterocyclic rings like pyridine. tandfonline.com The use of microwave heating can also enable solvent-free reactions or the use of minimal solvent, making the synthesis more environmentally friendly. jocpr.com

Continuous Flow Chemistry Applications in Pyridine Synthesis

Continuous flow chemistry offers a paradigm shift from traditional batch processing, enabling safer, more efficient, and scalable synthesis of chemical compounds. organic-chemistry.orgnih.gov In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This level of control often leads to improved reproducibility and higher yields. nih.gov

The synthesis of pyridines has been successfully adapted to continuous flow platforms. For instance, the Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis have been carried out in microwave flow reactors. beilstein-journals.org The use of a continuous flow process for the Bohlmann–Rahtz synthesis allows for a one-step reaction from readily available materials, avoiding the need to isolate intermediates. beilstein-journals.org

Continuous flow systems are particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, as the small reactor volume enhances safety. organic-chemistry.org Furthermore, flow chemistry can be readily combined with other enabling technologies, such as microwave irradiation, supported reagents, and photochemistry, to further enhance synthetic efficiency. acs.org The N-oxidation of pyridine derivatives using a packed-bed microreactor with a TS-1/H₂O₂ catalytic system demonstrated high efficiency and stability, operating continuously for over 800 hours while maintaining catalyst activity. organic-chemistry.orgresearchgate.net This highlights the potential for large-scale, continuous manufacturing of pyridine derivatives. researchgate.net

The following table compares the key features of microwave-assisted and continuous flow synthesis for pyridine derivatives:

| Feature | Microwave-Assisted Synthesis | Continuous Flow Chemistry |

| Reaction Time | Significantly reduced (minutes vs. hours) | Can be very short, controlled by flow rate and reactor volume |

| Yield | Often improved compared to conventional methods | Generally high and reproducible |

| Scalability | Can be limited for larger scales | Readily scalable by running the system for longer durations |

| Safety | Improved due to localized heating | Enhanced for exothermic or hazardous reactions due to small reactor volume |

| Control | Good control over temperature and pressure | Precise control over temperature, pressure, and residence time |

| Applications | Cyclocondensations, multi-component reactions | Multi-step synthesis, reactions with hazardous reagents, large-scale production |

Synthesis of Key Halogenated Pyridine Precursors Relevant to 3,5-Dibromo-4-fluoropyridine

The synthesis of this compound often relies on the preparation of key halogenated pyridine precursors. One such crucial intermediate is 3,5-dibromo-4-aminopyridine, which can be synthesized via the direct halogenation of a pyridine starting material.

Synthesis of 3,5-Dibromo-4-aminopyridine via Pyridine Halogenation

A common route to 3,5-dibromo-4-aminopyridine involves the bromination of 4-aminopyridine. One reported method utilizes N-bromosuccinimide (NBS) as the brominating agent in a solvent such as carbon tetrachloride, with a radical initiator like azobisisobutyronitrile (AIBN). google.com In a specific example, 4-aminopyridine was reacted with 2.2 equivalents of NBS in carbon tetrachloride at room temperature for 24 hours, resulting in a yield of 89.6% of 3,5-dibromo-4-aminopyridine after recrystallization from n-hexane. google.com

Another approach involves the direct halogenation of pyridine or a pyridinium salt in a hydrobromic acid (HBr) solution. google.com In this one-step method, an ammonium salt and hydrogen peroxide (H₂O₂) are added to the reaction mixture. google.com This process is described as having mild reaction conditions and being suitable for large-scale production. google.com

The resulting 3,5-dibromo-4-aminopyridine is a key intermediate that can be further transformed. For instance, it can undergo a diazotization reaction to introduce other functional groups at the 4-position. One patented method describes the one-step diazotization of 3,5-dibromo-4-aminopyridine to produce 3,5-dibromo-4-iodopyridine with yields ranging from 65-83%. google.com

The following table outlines a synthetic route to 3,5-dibromo-4-aminopyridine:

| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield (%) |

| 4-Aminopyridine | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon tetrachloride | Room temperature, 24 hours | 3,5-Dibromo-4-aminopyridine | 89.6 |

| Pyridine or Pyridinium Salt | HBr, Ammonium salt, H₂O₂ | HBr solution | - | 3,5-Dibromo-4-aminopyridine | - |

| Data from a patent describing the synthesis of the key precursor. google.comgoogle.com |

Nitration of Halogenated Pyridines: Insights from 3-Bromo-5-fluoropyridine Functionalization

The introduction of a nitro group (—NO₂) onto a pyridine ring is a fundamental transformation in organic synthesis, yielding valuable intermediates for the development of pharmaceuticals and agrochemicals. However, the nitration of halogenated pyridines, such as this compound and its analogue 3-Bromo-5-fluoropyridine, presents significant synthetic challenges. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions, such as nitration, which typically require harsh reaction conditions. youtube.comchemrxiv.org

The presence of halogen substituents further complicates the reaction. Halogens are deactivating groups that withdraw electron density from the ring, making electrophilic attack even more difficult. Consequently, the direct nitration of di- and trihalogenated pyridines often requires forcing conditions, including high temperatures and the use of strong acid mixtures like nitric acid and sulfuric acid. youtube.com

Insights into these challenges can be gained by examining the functionalization of 3-Bromo-5-fluoropyridine. The bromine and fluorine atoms at the 3- and 5-positions, along with the pyridine nitrogen, create a highly electron-poor aromatic system. The directing effects of these substituents influence the regioselectivity of a potential nitration reaction. The pyridine nitrogen directs incoming electrophiles to the meta-positions (C3 and C5), which are already occupied. The halogens direct ortho- and para- to their positions. For 3-Bromo-5-fluoropyridine, this would direct an incoming electrophile to the C2, C4, and C6 positions. The interplay of these electronic effects often leads to a mixture of products or requires specific strategies to achieve desired regioselectivity.

Given the difficulties of direct nitration on such deactivated substrates, alternative synthetic routes are often employed. For instance, a common strategy involves the nitration of a more activated precursor, followed by halogenation. An example is the synthesis of 2-amino-5-bromo-3-nitropyridine, where 2-aminopyridine is first brominated and then nitrated. The amino group activates the ring, facilitating the nitration step under relatively controlled conditions (0–60°C) using nitric and sulfuric acids. orgsyn.org

Another approach involves indirect methods or the use of different starting materials. The synthesis of 2-bromo-5-fluoro-3-nitropyridine, for example, can be achieved from 2-hydroxy-3-nitro-5-fluoropyridine by treatment with phosphorus tribromide or phosphorus(V) oxybromide at elevated temperatures. chemicalbook.com This circumvents the direct nitration of a deactivated bromofluoropyridine.

The table below summarizes reaction conditions for nitration and related transformations of substituted pyridines, providing insight into the methodologies required for these challenging syntheses.

Table 1: Reaction Conditions for the Synthesis of Nitrated Halogenated Pyridines and Analogues

| Starting Material | Reagents and Conditions | Product | Yield |

| 2-Amino-5-bromopyridine | 95% HNO₃, H₂SO₄; 0°C to 60°C | 2-Amino-5-bromo-3-nitropyridine | 78% |

| 2-Hydroxy-3-nitro-5-fluoropyridine | POBr₃, cat. DMF; 20-110°C | 2-Bromo-5-fluoro-3-nitropyridine | 77% |

| Chlorinated pyridine derivative | H₂SO₄, HNO₃; 110°C | Nitrated chlorinated pyridine | Cleanly |

| 3-Nitro-5-chloropyridine | Diethyl malonate, Na, Toluene; then decarboxylation | 3-Nitro-5-methylpyridine | N/A |

This table presents a selection of synthetic methods for nitrated pyridines, illustrating the varied conditions required based on the substrate's electronic properties. youtube.comorgsyn.orgchemicalbook.compatsnap.com

Reactivity and Reaction Mechanisms of 3,5 Dibromo 4 Fluoropyridine

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For polyfunctionalized heteroaromatics like 3,5-Dibromo-4-fluoropyridine, these reactions allow for the selective introduction of a wide range of substituents, leveraging the differential reactivity of the halogen atoms. The pyridine (B92270) ring, being electron-deficient, is generally more reactive in these transformations compared to analogous benzene halides. mdpi.com

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is one of the most powerful and widely used methods for C-C bond formation due to its operational simplicity, the low toxicity of its reagents, and its tolerance for a broad range of functional groups. nih.govmdpi.com

In polyhalogenated pyridines, the regioselectivity of Suzuki-Miyaura coupling is dictated by the intrinsic electronic properties of the pyridine ring and the relative reactivity of the carbon-halogen bonds. The pyridine nitrogen atom polarizes the ring system, making the C2 and C4 positions more electrophilic and thus more susceptible to oxidative addition by a palladium catalyst. nih.gov The reactivity of the halogens generally follows the order I > Br > Cl, which is related to the carbon-halogen bond dissociation energy. nih.gov

For a substrate like this compound, the reaction is expected to occur selectively at the carbon-bromine bonds over the much stronger carbon-fluorine bond. The relative reactivity of the two bromine atoms at the C3 and C5 positions is influenced by the electron-withdrawing effects of both the ring nitrogen and the C4-fluoro substituent. In similar polyhalogenated systems, such as 2,4-dichloropyrimidines, substitution is often favored at the C4-position due to the enhanced electrophilicity, leading to a preferred oxidative addition of palladium. mdpi.com For 2,4-dibromopyridine, however, studies have shown a regioselective coupling at the C2 position. researchgate.net In the case of 2,4,6-trihalogenated pyrido[2,3-d]pyrimidines, the observed order of reactivity is C4, followed by C2, and finally C6. The precise regioselectivity for this compound would depend on the specific reaction conditions, but the initial substitution will preferentially occur at one of the C-Br positions.

Table 1: Factors Influencing Regioselectivity in Suzuki-Miyaura Coupling of Halogenated Pyridines

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Halogen Identity | Reactivity order: I > Br > Cl > F. The C-X bond with the lower bond dissociation energy reacts first. nih.gov | In 5-bromo-2-chloropyridine, coupling occurs at the C5-Br bond. nih.gov |

| Position on Ring | C2 and C4 positions are more electrophilic due to the influence of the nitrogen atom, favoring oxidative addition. nih.gov | In 2,4-dichloropyridine, selectivity for C4 over C2 can be achieved. nih.gov |

| Electronic Effects | Electron-withdrawing substituents increase the electrophilicity of the attached carbon, enhancing reactivity. | The nitro group in 1,4-dibromo-2-nitrobenzene directs initial coupling to the ortho position (C1). |

| Catalyst System | The choice of ligand and palladium source can influence which site reacts preferentially. | Ligand-dependent selectivity has been observed in the coupling of 2,4-dichloropyridine. nih.gov |

The initial and often rate-limiting step in the Suzuki-Miyaura catalytic cycle is the oxidative addition of the aryl halide to a Pd(0) complex. nih.gov For haloheteroarenes, this process can proceed through two primary mechanisms: a non-polar, three-centered concerted pathway or a more polar, SNAr-type nucleophilic displacement pathway. researchgate.netchemrxiv.org

The concerted mechanism is common for halobenzenes and substrates with iodide leaving groups. researchgate.net In contrast, the nucleophilic displacement mechanism is generally favored for 2-halopyridines (Cl, Br) and other electron-deficient systems. researchgate.netchemrxiv.org This pathway involves the nucleophilic attack of the electron-rich Pd(0) center on the electrophilic carbon atom of the pyridine ring, leading to a charged, polar transition state. researchgate.net

For electron-deficient multihalogenated pyridines, the choice of solvent can significantly influence site-selectivity. Polar solvents tend to favor the nucleophilic displacement mechanism, which can enhance the reaction rate and selectivity at the C-X site that best supports a polar transition state. researchgate.net The high reactivity of C-X bonds adjacent to a nitrogen atom in pyridine substrates is attributed to the stereoelectronic stabilization of the nucleophilic displacement transition state. chemrxiv.org

The efficiency and outcome of the Suzuki-Miyaura coupling of halogenated pyridines are highly dependent on the careful selection of the palladium source, ligand, and base.

Palladium Sources: Common precatalysts include Pd(OAc)₂ and Pd(PPh₃)₄. researchgate.netnih.gov The choice of the palladium source can influence the formation of the active Pd(0) species.

Ligands: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is widely used. researchgate.net For more challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, bulky and electron-rich phosphine ligands like Ad₂PⁿBu (di(1-adamantyl)-n-butylphosphine) can facilitate the oxidative addition step and prevent catalyst inhibition by the pyridine nitrogen. nih.gov

Bases: A base is required to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation. organic-chemistry.org Common inorganic bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄). mdpi.comresearchgate.net The choice of base can affect reaction rates and yields, and in some cases, strong bases like lithium tert-butoxide (LiOᵗBu) are employed, particularly in couplings with alkylboronic esters. nih.gov

The optimization of these components is critical to achieve high yields, suppress side reactions like protodehalogenation, and control regioselectivity in polyhalogenated substrates. nih.gov

Table 2: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Halogenated Heterocycles

| Palladium Source | Ligand | Base | Solvent | Substrate Type | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 95% EtOH | Dibromothiophenes | researchgate.net |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Ethanol | Dichloroquinazoline | mdpi.com |

| Pd₂(dba)₃ | Ad₂PⁿBu | LiOᵗBu | Toluene | Dichloropyridines | nih.gov |

| Pd(OAc)₂ | - | K₃PO₄ | Aqueous media | Heteroaryl halides | researchgate.net |

The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds through the coupling of terminal alkynes with aryl or vinyl halides. scirp.org This reaction is typically co-catalyzed by palladium and copper complexes and is conducted under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org

The generally accepted mechanism involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species occurs, followed by transmetalation with a copper acetylide intermediate. wikipedia.org Reductive elimination then yields the alkynylated product and regenerates the Pd(0) catalyst. libretexts.org The copper cycle involves the deprotonation of the terminal alkyne by a base to form a copper acetylide, which then participates in the transmetalation step. wikipedia.org

For halogenated pyridines, the reactivity of the halides in Sonogashira coupling follows the order I > OTf > Br > Cl. nrochemistry.com This differential reactivity allows for selective alkynylation at a more reactive site in a polyhalogenated substrate. wikipedia.org A study on the Sonogashira coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines demonstrated successful alkynylation at the bromo-substituted positions using a Pd(PPh₃)₄/CuI catalyst system in a THF/Et₃N solvent mixture at room temperature. soton.ac.uk This provides a strong precedent for the successful alkynylation of the C-Br bonds in this compound under similar conditions.

Table 3: Typical Conditions for Sonogashira Coupling of Bromo-pyridines

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N (Triethylamine) | THF/Et₃N | Room Temperature | soton.ac.uk |

| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N (Triethylamine) | DMF | 100 °C | semanticscholar.org |

| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Room Temperature | nrochemistry.com |

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org It is a versatile and widely used reaction for C-C bond formation, notable for its tolerance of a wide array of functional groups, which makes it particularly effective in the synthesis of complex molecules. uwindsor.ca

The catalytic cycle of the Stille reaction is analogous to other cross-coupling reactions and consists of three main steps:

Oxidative Addition: The organic halide adds to the Pd(0) catalyst to form a Pd(II) complex. wikipedia.org

Transmetalation: The organic group from the organostannane is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

The reactivity of the organic halide in Stille coupling generally follows the order I > Br ≈ OTf >> Cl. wikipedia.org This allows for the selective functionalization of polyhalogenated pyridines. Organostannanes are stable to air and moisture, and many are commercially available. wikipedia.org While specific examples involving this compound are not prominent in the literature, the well-established scope of the Stille reaction indicates its applicability for the functionalization of its C-Br bonds with various aryl, vinyl, or alkyl groups from the corresponding stannane reagents. uwindsor.caorganic-chemistry.org

Negishi Coupling Methodologies for Pyridine Derivatives

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.org The versatility and functional group tolerance of this reaction make it suitable for the derivatization of heteroaromatic compounds like pyridine. jk-sci.com

In the context of polyhalogenated pyridines, the regioselectivity of the Negishi coupling is dictated by the relative reactivity of the carbon-halogen bonds. The typical order of halide reactivity for oxidative addition to the palladium catalyst is I > Br > Cl, with C-F bonds being generally inert. orgsyn.org For this compound, this reactivity trend implies that the carbon-bromine bonds would be the exclusive sites for Negishi coupling, leaving the C-F bond intact.

Furthermore, the position of the halogen on the pyridine ring significantly influences its reactivity in cross-coupling reactions. The general order of reactivity is positions 2/6 > 4 > 3/5. orgsyn.orgbaranlab.org This selectivity is attributed to factors including the electron deficiency of the carbon atom and steric effects. In this compound, the bromine atoms are located at the less reactive 3 and 5 positions. Consequently, while the C-Br bonds are susceptible to Negishi coupling, more forcing reaction conditions may be required compared to pyridines halogenated at the 2-, 4-, or 6-positions. The reaction would proceed via oxidative addition of the Pd(0) catalyst to one of the C-Br bonds, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the new C-C bond. jk-sci.com Given the equivalence of the two bromine atoms, mono- or di-substitution can be controlled by stoichiometry.

| Factor | Influence on Reactivity | Application to this compound |

|---|---|---|

| Halogen Identity | Reactivity order: I > Br > Cl >> F orgsyn.org | The C-Br bonds are reactive, while the C-F bond is inert. |

| Position on Ring | Reactivity order: 2/6 > 4 > 3/5 orgsyn.orgbaranlab.org | The C-Br bonds are at the less reactive 3 and 5 positions. |

| Catalyst | Palladium or Nickel complexes are typically used. wikipedia.org | Standard Pd(0) catalysts like Pd(PPh₃)₄ would be employed. |

| Organometallic Reagent | Organozinc compounds (R-ZnX). wikipedia.org | Coupling partner to form a new C-C bond at the C3 or C5 position. |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines. rug.nl

Similar to other palladium-catalyzed cross-coupling reactions, the reactivity of halopyridines in the Buchwald-Hartwig amination is dependent on the identity and position of the halogen. The reactivity order generally follows I > Br > Cl. libretexts.org For this compound, the C-Br bonds at the 3- and 5-positions are the expected sites of reaction.

The regioselectivity is also influenced by the position on the pyridine ring. Studies on dihalopyridines, such as 2,4-dichloropyridine, have shown a strong preference for amination at the C2 position over the C4 position. researchgate.net This aligns with the general reactivity trend where the 3- and 5-positions are the least reactive sites for oxidative addition. Bidentate phosphine ligands are often employed in these reactions as they can improve catalyst stability and reactivity, particularly with less reactive substrates like chloropyridines or halopyridines substituted at the 3- or 5-position. wikipedia.orgrug.nl The reaction mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated pyridine product and regenerate the catalyst. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridines

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with electron-withdrawing groups and a good leaving group. nih.gov This pathway provides a complementary method to transition metal-catalyzed reactions for functionalizing the pyridine core.

Regiochemical Control in Nucleophilic Aromatic Substitution of Polyhalogenated Pyridines

The regiochemistry of SNAr reactions on the pyridine ring is strongly controlled by the position of the ring nitrogen. Nucleophilic attack is highly favored at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.com When the nucleophile attacks the C4 position, one of the resonance structures of the anionic intermediate places the negative charge directly on the nitrogen atom, providing significant stabilization. stackexchange.com Attack at the 3- or 5-position does not allow for this type of stabilization, making these positions much less reactive towards SNAr.

In this compound, the fluorine atom is located at the highly activated 4-position. Therefore, nucleophilic attack is overwhelmingly directed to this site. The bromine atoms at the 3- and 5-positions are not positioned to be readily displaced by nucleophiles via the SNAr mechanism.

Influences of Substituents on SNAr Reactivity and Selectivity

The rate and selectivity of SNAr reactions are profoundly influenced by both the leaving group and the other substituents on the ring.

| Reaction Type | General Reactivity Trend | Rate-Determining Step | Predicted Reactive Site on this compound |

|---|---|---|---|

| SNAr | F > Cl ≈ Br > I nih.gov | Nucleophilic Attack / Meisenheimer Complex Formation stackexchange.com | C4-F |

| Cross-Coupling (e.g., Negishi) | I > Br > Cl >> F orgsyn.org | Oxidative Addition baranlab.org | C3-Br and C5-Br |

Mechanistic Investigations of SNAr Pathways on Pyridine Rings

The mechanism for SNAr on pyridines is a two-step addition-elimination process. researchgate.net

Addition Step: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the C4 carbon). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This step is typically slow and rate-determining because it involves the loss of aromaticity. stackexchange.com For attack at the C4 position of the pyridine ring, the negative charge in the Meisenheimer complex is delocalized over the ring and, crucially, onto the ring nitrogen atom. stackexchange.com This delocalization provides substantial stabilization that is not possible for attack at the C3 or C5 positions.

Elimination Step: The aromaticity is restored in a rapid subsequent step where the leaving group (fluoride) is expelled from the Meisenheimer complex, yielding the final substituted product. stackexchange.com

Kinetic studies on related systems confirm that for highly electronegative leaving groups like fluorine on activated rings, the first step (formation of the intermediate) is the rate-determining step. frontiersin.org The stability of the Meisenheimer complex is therefore the key factor governing the reaction's feasibility and regioselectivity. researchgate.netnih.gov

Organometallic Reactivity and Transformations

Beyond palladium-catalyzed couplings, the halogen atoms on this compound allow for the formation of other organometallic reagents, primarily through halogen-metal exchange. This reaction involves treating an organic halide with an organometallic compound, typically an alkyllithium reagent, to generate a new organometallic species. wikipedia.org

The rate of halogen-metal exchange is dependent on the halogen, with the general trend being I > Br > Cl. wikipedia.org Fluorine is generally unreactive in this type of transformation. pressbooks.pub Therefore, when this compound is treated with a strong base like n-butyllithium, the exchange is expected to occur at one of the C-Br bonds. wikipedia.orgnih.gov This would result in the formation of a lithiated pyridine intermediate, either 3-bromo-4-fluoro-5-lithiopyridine or, with excess reagent, 4-fluoro-3,5-dilithiopyridine. These organolithium species are powerful nucleophiles and can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a wide range of substituents at the 3- and/or 5-positions. libretexts.org This method offers a complementary route to functionalization that does not rely on transition metal catalysts. The reaction is typically performed under cryogenic conditions to prevent side reactions, such as nucleophilic attack on the pyridine ring by the alkyllithium reagent. nih.gov

Metal-Halogen Exchange Reactions for Enhanced Reactivity

Metal-halogen exchange is a fundamental and powerful reaction in organometallic chemistry used to convert an organic halide into a more reactive organometallic compound. For this compound, this reaction primarily involves the exchange of a bromine atom with a metal, typically lithium. This transformation is crucial for generating a nucleophilic carbon center on the pyridine ring, thereby enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

The reaction is typically carried out at low temperatures (e.g., -78 °C) using a strong organolithium base, such as n-butyllithium (n-BuLi). The exchange rate is kinetically controlled and follows the trend I > Br > Cl > F, meaning the bromine atoms are significantly more reactive than the fluorine atom in this process. The reaction proceeds rapidly to replace one of the bromine atoms with lithium, forming a pyridyllithium intermediate. Due to the directing and stabilizing effects of the pyridine nitrogen and the adjacent fluorine, the exchange is often regioselective, though mixtures can occur. The resulting organolithium species is a potent nucleophile, poised for subsequent reactions.

Quenching of Pyridyllithium Intermediates with Various Electrophiles

Once the pyridyllithium intermediate is generated from this compound via metal-halogen exchange, it can be "quenched" by reacting with a wide array of electrophiles. This two-step, one-pot sequence allows for the introduction of diverse functional groups onto the pyridine scaffold. The high reactivity of the organolithium intermediate ensures that it readily attacks electron-deficient species. researchgate.net

This methodology provides a versatile route to synthesize a variety of substituted pyridine derivatives that would be difficult to access through other means. The choice of electrophile directly determines the nature of the substituent introduced at the position of the original bromine atom.

Table 1: Examples of Electrophilic Quenching Reactions

| Electrophile | Reagent Example | Functional Group Introduced | Product Type |

|---|---|---|---|

| Carbonyl Compound | Acetone, Benzaldehyde | Hydroxyalkyl | Secondary/Tertiary Alcohol |

| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxyl | Carboxylic Acid |

| Amide | N,N-Dimethylformamide (DMF) | Formyl | Aldehyde |

| Alkyl Halide | Methyl Iodide | Alkyl | Alkylated Pyridine |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | Silyl | Silyl-substituted Pyridine |

Other Significant Chemical Transformations

Beyond metal-halogen exchange, this compound undergoes several other important chemical transformations, leveraging the distinct reactivity of its halogen substituents.

The introduction of amino groups onto the this compound ring can be achieved with notable regioselectivity, depending on the reaction conditions. The different halogen atoms (Br vs. F) offer distinct sites for amination.

Nucleophilic Aromatic Substitution (SNAr) at C4: The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the pyridine nitrogen and the adjacent bromine atoms. The fluorine atom, being a good leaving group in SNAr reactions on electron-deficient rings, can be displaced by amines. This reaction is often promoted by a base and can sometimes be performed under neat conditions or in a suitable solvent like water, representing an environmentally benign approach.

Palladium-Catalyzed Amination at C3/C5: The bromine atoms are susceptible to C-N bond formation via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. By selecting an appropriate palladium catalyst and ligand system, amines can be selectively coupled at the C-Br bonds, leaving the C-F bond intact.

This differential reactivity allows for controlled, stepwise functionalization of the pyridine core.

Table 2: Regioselectivity in Amination Reactions

| Reaction Type | Position of Attack | Conditions | Leaving Group | Typical Reagents |

|---|---|---|---|---|

| SNAr | C4 | Base-promoted, heat | Fluoride | Primary/Secondary Amines, NaOtBu |

| Buchwald-Hartwig | C3 or C5 | Palladium catalyst | Bromide | Primary/Secondary Amines, Pd₂(dba)₃, Ligand |

The selective reduction of halogens on the pyridine ring offers a pathway to less substituted derivatives. Catalytic hydrogenation is a common and effective method for this transformation. researchgate.net The relative reactivity of the halogens to hydrogenolysis (C-X bond cleavage by hydrogen) typically follows the order C-I > C-Br > C-Cl > C-F.

For this compound, this reactivity trend allows for the selective removal of the bromine atoms while preserving the more robust carbon-fluorine bond.

Selective Debromination: Using a heterogeneous catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas), it is possible to achieve selective reduction of the C-Br bonds. This would yield 4-fluoropyridine. The reaction conditions, including pressure, temperature, and catalyst loading, can be tuned to control the extent of dehalogenation.

Full Reduction: Under harsher conditions, such as with stronger catalysts (e.g., Platinum(IV) oxide) or higher hydrogen pressures, both the bromine atoms and the pyridine ring itself can be reduced, leading to the formation of a substituted piperidine. researchgate.net

Oxidation of the pyridine nitrogen atom in this compound leads to the formation of this compound N-oxide. This transformation is typically accomplished using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. arkat-usa.org

The formation of the N-oxide has a profound impact on the electronic structure and reactivity of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance, which significantly activates the C4 position towards electrophilic attack and further modifies its susceptibility to nucleophilic substitution. scripps.edu

For instance, the nitration of the closely related 3,5-dibromopyridine-N-oxide occurs selectively at the 4-position. This indicates that after forming the N-oxide of this compound, the C4-F bond becomes highly activated for displacement by nucleophiles. This strategy has been used to facilitate the introduction of other groups, such as fluorine-18 in radiolabeling, where direct fluorination of the pyridine is challenging but fluorination of the activated N-oxide precursor is more feasible. nih.gov The N-oxide can then be removed via deoxygenation if desired.

Applications of 3,5 Dibromo 4 Fluoropyridine in Complex Molecule Synthesis and Diversification

Strategic Utilization as a Building Block for Diversified Pyridine (B92270) Scaffolds

The true synthetic power of 3,5-Dibromo-4-fluoropyridine lies in its capacity for sequential and selective functionalization. The carbon-fluorine bond at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), while the carbon-bromine bonds at the C3 and C5 positions are prime sites for transition-metal-catalyzed cross-coupling reactions. nih.govstackexchange.com This orthogonal reactivity allows chemists to introduce a wide array of substituents in a controlled manner, leading to a library of highly decorated pyridine scaffolds.

Common transformations include:

Nucleophilic Aromatic Substitution (SNAr) at C4: The C4 position is electron-deficient due to the influence of the ring nitrogen, making it susceptible to attack by nucleophiles. stackexchange.com The highly electronegative fluorine atom is an excellent leaving group in this context. nih.gov This allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles.

Palladium-Catalyzed Cross-Coupling at C3 and C5: The bromo substituents are readily transformed using a host of well-established palladium-catalyzed reactions. These include the Suzuki-Miyaura (C-C bond formation), Sonogashira (C-C triple bond formation), and Buchwald-Hartwig amination (C-N bond formation) reactions. wikipedia.orgwikipedia.orgwikipedia.org These methods offer reliable ways to build molecular complexity by introducing aryl, alkynyl, and amino groups, respectively.

This dual reactivity enables a modular approach to synthesis. For instance, a researcher can first perform a selective SNAr reaction at the C4 position, and then subsequently perform two different cross-coupling reactions at the C3 and C5 positions to generate a tri-substituted pyridine with three distinct, user-defined functional groups.

| Position | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| C4 | Nucleophilic Aromatic Substitution (SNAr) | R-OH / Base, R-NH₂ / Base, R-SH / Base | -OR, -NHR, -SR |

| C3, C5 | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst, Base | -Aryl |

| C3, C5 | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | -Alkynyl |

| C3, C5 | Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd Catalyst, Base | -NR¹R² |

Precursor in the Construction of Architecturally Complex Heterocyclic Systems

Beyond simple substitution, this compound serves as a valuable precursor for constructing more elaborate, fused heterocyclic systems. These architecturally complex molecules are of significant interest in medicinal chemistry and materials science. ias.ac.inmdpi.com The strategy often involves an initial functionalization of the pyridine ring, followed by an intramolecular cyclization reaction to forge a new ring.

For example, a Sonogashira coupling can be used to install an alkyne at the C3 position. A subsequent SNAr reaction at the C4 position with a suitable nucleophile (e.g., a thiol or an amine) containing a reactive handle can set the stage for a cyclization event onto the alkyne, forming a thieno[3,4-c]pyridine or pyrrolo[3,4-c]pyridine core, respectively. This approach leverages the initial substitution pattern to build complexity in a controlled, stepwise fashion.

Another powerful strategy involves a double cross-coupling reaction to introduce functionalities that can then react with each other. For instance, a Suzuki coupling at C3 could introduce an ortho-substituted aryl group which, after modification, could undergo an intramolecular cyclization with a group installed at C4 or C5 to create polycyclic aromatic systems containing a pyridine ring. nih.gov The synthesis of furo[3,2-c]pyridines from related 3-alkynyl-4-pyrones showcases the potential for alkynyl precursors, accessible via Sonogashira coupling, to be transformed into fused ring systems. researchgate.net

| Initial Reaction(s) | Installed Functional Groups | Subsequent Reaction | Resulting Heterocyclic System (Example) |

|---|---|---|---|

| 1. Sonogashira Coupling (C3) 2. SNAr (C4) | C3: Alkyne C4: Nucleophile with reactive handle (e.g., -SH) | Intramolecular Cyclization | Thieno-fused pyridine |

| 1. Suzuki Coupling (C3) 2. Buchwald-Hartwig (C5) | C3: Aryl group C5: Amino group | Intramolecular C-N bond formation (e.g., Pictet-Spengler type) | Carboline-like fused system |

| Double Suzuki Coupling (C3, C5) | C3, C5: Aryl groups with ortho-functionality | Intramolecular Cyclization / Dehydration | Polycyclic aromatic heterocycle |

Enabling Agent for the Synthesis of Pyridine-Based Advanced Materials

The unique electronic properties and reactivity of the this compound core make it an attractive monomer for the synthesis of advanced materials, such as conjugated polymers and functional network solids. mdpi.com Fluorinated aromatic compounds are known to be valuable building blocks for high-performance materials due to the unique properties conferred by the C-F bond, including enhanced thermal stability and specific electronic characteristics. mdpi.com

Two primary strategies can be employed:

Polymerization via Cross-Coupling: The dibromo functionality at the C3 and C5 positions allows the molecule to act as a difunctional monomer in step-growth polymerization. Repeated Suzuki or Sonogashira coupling reactions with a corresponding di-boronic acid or di-alkyne co-monomer can generate conjugated polymers. nih.gov The inclusion of the fluorinated pyridine unit in the polymer backbone can be used to tune the material's electronic properties, such as its band gap and charge transport characteristics, making it suitable for applications in organic electronics like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Network Formation via SNAr: The highly reactive C-F bond at the C4 position can be used as a site for polymer modification or for creating cross-linked network materials. For example, reacting this compound with multi-functional nucleophiles (e.g., diols or triols) can lead to the formation of highly cross-linked, thermally stable network polymers. mdpi.com This approach is analogous to the synthesis of fluorinated network materials from perfluoropyridine and polyols. mdpi.com

| Material Type | Synthetic Strategy | Role of this compound | Potential Application |

|---|---|---|---|

| Conjugated Polymer | Suzuki or Sonogashira Polycondensation | Dibromo-monomer | Organic Electronics (OLEDs, OPVs) |

| Cross-linked Network Polymer | SNAr with multifunctional nucleophiles | Cross-linking agent / Monomer | High-performance thermosets, Porous materials |

| Functionalized Polymer | SNAr reaction on a pre-existing polymer | Pendant functional group | Membranes, Sensing materials |

Spectroscopic and Computational Investigations of 3,5 Dibromo 4 Fluoropyridine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

The structural elucidation and detailed electronic analysis of 3,5-Dibromo-4-fluoropyridine, a halogenated heterocyclic compound, rely on a suite of advanced spectroscopic techniques. While comprehensive spectral data for this specific molecule is not extensively published, a thorough understanding of its spectroscopic characteristics can be derived from the analysis of closely related pyridine (B92270) derivatives. By examining the effects of bromine and fluorine substituents on the pyridine framework, it is possible to predict and interpret the spectral outcomes from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments would provide a complete picture of its structure.

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the molecular structure is symmetrical, containing only two chemically equivalent protons at the C-2 and C-6 positions.

Due to the symmetry, a single signal is expected in the ¹H NMR spectrum. This signal would correspond to the H-2 and H-6 protons. The chemical shift of these protons is influenced by several factors: the electronegative nitrogen atom and the three halogen substituents (two bromine, one fluorine), all of which are electron-withdrawing and cause a downfield shift (deshielding) of the protons. For comparison, the protons of 3,5-dibromopyridine (B18299) appear at approximately 8.61 ppm (H-2/6) and 8.15 ppm (H-4). The addition of a highly electronegative fluorine atom at the 4-position in this compound is expected to further deshield the adjacent H-2 and H-6 protons.

Furthermore, these protons will exhibit spin-spin coupling with the adjacent ¹⁹F nucleus at the C-4 position. This coupling would result in the signal appearing as a doublet. The magnitude of the through-space coupling constant (⁴JH-F) is typically in the range of 2-4 Hz for protons meta to a fluorine atom on a pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.6 - 8.8 | Doublet (d) | ~2-4 | H-2, H-6 |

Carbon-13 NMR spectroscopy is used to determine the carbon skeleton of a molecule. In this compound, three distinct signals are anticipated, corresponding to the three unique carbon environments: C-2/C-6, C-3/C-5, and C-4.

The chemical shifts are significantly influenced by the attached atoms.

C-2/C-6: These carbons are adjacent to the nitrogen atom and will appear downfield.

C-4: This carbon is directly bonded to a highly electronegative fluorine atom, which will cause a very strong downfield shift. This signal will also exhibit a large one-bond coupling constant (¹JC-F), typically in the range of 200-250 Hz, appearing as a doublet.

The other carbon signals will also show smaller C-F couplings (²JC-F for C-3/C-5 and ³JC-F for C-2/C-6), which will further aid in their assignment.

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is a definitive experimental technique for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.orgwordpress.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can generate a three-dimensional map of electron density, which reveals the positions of atoms, bond lengths, bond angles, and intermolecular interactions. wikipedia.org This method is fundamental to understanding the solid-state conformation of molecules and the nature of their packing in a crystal lattice. wordpress.com

While a specific crystal structure for this compound is not publicly documented in the searched literature, the analysis of closely related derivatives provides significant insight into the expected structural features and intermolecular forces. A prime example is the crystal structure of 3,5-Dibromo-4-methylpyridine, which differs only by the substitution of a methyl group for the fluorine atom. researchgate.net

In the crystal structure of 3,5-Dibromo-4-methylpyridine, the molecule is planar and lies on a crystallographic mirror plane. researchgate.net The crystal packing is dominated by a network of halogen bonds and π–π stacking interactions. Molecules are linked into zigzag chains along the wikipedia.org crystal axis through a combination of Br⋯N and Br⋯Br interactions. researchgate.net These chains are further interconnected by offset π–π stacking interactions between the pyridine rings of adjacent chains, resulting in a stable three-dimensional framework. researchgate.net The detailed analysis of such structures provides crucial data for understanding how modifications to the pyridine ring influence solid-state packing, which is vital for materials science applications.

Table 1: Crystallographic Data for the Related Compound 3,5-Dibromo-4-methylpyridine Data sourced from Medjani et al. (2016). researchgate.net

| Parameter | Value |

| Chemical Formula | C₆H₅Br₂N |

| Formula Weight ( g/mol ) | 250.91 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 14.178 (3) |

| b (Å) | 3.8210 (6) |

| c (Å) | 7.6407 (12) |

| Volume (ų) | 413.5 (1) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 2.224 |

| Key Intermolecular Interactions | Br⋯N, Br⋯Br, offset π–π stacking |

| Intercentroid Distance (Å) | 3.5451 (3) |

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and predicting the reactivity of molecules like this compound. aps.org DFT methods calculate the electronic energy of a molecule based on its electron density, providing a balance between computational cost and accuracy. researchgate.net Functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311+G(d,p) are commonly employed to optimize molecular geometries and compute various electronic properties of substituted pyridines. researchgate.netresearcher.life

For this compound, DFT calculations can elucidate the influence of the three halogen substituents on the pyridine ring. The electron-withdrawing nature of the bromine and fluorine atoms significantly modulates the electron density distribution across the aromatic system. researchgate.net This affects key parameters such as:

Molecular Geometry: DFT can predict bond lengths (e.g., C-Br, C-F, C-N) and bond angles with high accuracy, which often show excellent agreement with experimental data from techniques like X-ray crystallography. researchgate.net

Electronic Properties: Calculations yield values for the dipole moment, atomic charges (e.g., Natural Bond Orbital charges), and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visually indicates regions of positive (electron-poor) and negative (electron-rich) potential, highlighting likely sites for nucleophilic and electrophilic attack, respectively.

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researcher.life The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

These computational insights are invaluable for rationalizing the behavior of this compound in chemical reactions and for designing new synthetic pathways.

Table 2: Key Molecular Properties of Substituted Pyridines Predicted by DFT

| Property | Significance for Reactivity Prediction |

| HOMO Energy | Indicates the energy of the outermost electrons; higher values suggest greater nucleophilicity. researcher.life |

| LUMO Energy | Indicates the energy of the lowest-lying empty orbital; lower values suggest greater electrophilicity. researcher.life |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. |

| Atomic Partial Charges | Reveals the distribution of electron density, identifying electrophilic (positive) and nucleophilic (negative) centers. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Provides a visual map of charge distribution, predicting sites for non-covalent interactions and chemical attack. |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Elucidating Reaction Mechanisms, Transition States, and Activation Barriers

Computational chemistry provides powerful tools for mapping the entire potential energy surface of a chemical reaction, offering insights that are often difficult or impossible to obtain experimentally. rsc.orgdntb.gov.ua For reactions involving this compound, DFT calculations can be used to elucidate detailed step-by-step mechanisms. This process involves identifying all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net

A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy configuration along the minimum energy reaction pathway. researchgate.net Locating the precise geometry of a TS and calculating its energy relative to the reactants allows for the determination of the activation energy (Ea) or activation Gibbs free energy (ΔG‡). researchgate.net This barrier dictates the rate of the reaction; a higher barrier corresponds to a slower reaction.

For example, in a nucleophilic aromatic substitution reaction on this compound, computational studies could:

Model the approach of the nucleophile to different positions on the pyridine ring.

Calculate the structures and energies of the Meisenheimer-type intermediates formed.

Identify the transition states for both the formation and collapse of these intermediates.

By comparing the activation barriers for different possible pathways, chemists can predict the most likely reaction outcome and understand the factors that control it. mdpi.commdpi.com

Table 3: Conceptual Energy Profile Data for a Hypothetical Two-Step Reaction Illustrates typical data generated from mechanistic studies.

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | Starting materials (e.g., this compound + Nucleophile) | 0.0 (Reference) |

| Transition State 1 (TS1) | Energy maximum for the first step (e.g., formation of intermediate) | +85.0 |

| Intermediate | A stable, but transient, species along the reaction path | +20.5 |

| Transition State 2 (TS2) | Energy maximum for the second step (e.g., loss of leaving group) | +60.0 |

| Products | Final materials of the reaction | -45.0 |

Predicting Regioselectivity and Site-Selectivity in Complex Reactions

When a molecule like this compound possesses multiple potential reaction sites, predicting the regioselectivity (where the reaction occurs) is a significant challenge. rsc.org Computational chemistry, particularly DFT, offers a robust framework for predicting and rationalizing these outcomes. The different halogen atoms (F at C4, Br at C3 and C5) present distinct leaving group abilities and exert different electronic effects on the ring, making regioselectivity a key issue in substitution reactions.